

# Spectroscopic analysis of C<sub>31</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub> using NMR and mass spectrometry

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## Compound of Interest

Compound Name: C<sub>31</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub>

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## Spectroscopic Elucidation of C<sub>31</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub>: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the hypothetical organic compound with the molecular formula **C<sub>31</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub>**. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present illustrative data in a structured format, and visualize the experimental workflows. This document is intended to serve as a practical resource for professionals engaged in the structural characterization of novel chemical entities.

## Hypothetical Compound Structure

For the purpose of this guide, a plausible chemical structure for **C<sub>31</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub>** has been conceptualized to generate a realistic spectroscopic dataset. The proposed structure is N-(4-chlorophenyl)-2-(4-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-N-phenethylacetamide. This structure contains a variety of chemical environments that are well-suited for demonstration of NMR and MS techniques.

## Spectroscopic Data

The following tables summarize the hypothetical spectroscopic data for **C<sub>31</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub>**. This data is generated for illustrative purposes to guide researchers in their analytical endeavors.

## Nuclear Magnetic Resonance (NMR) Data

Table 1: Hypothetical  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.85	d	8.5	2H	Ar-H
7.60	d	8.5	2H	Ar-H
7.45 - 7.30	m	-	9H	Ar-H
7.20	d	8.0	2H	Ar-H
7.05	d	8.0	2H	Ar-H
6.90	d	9.0	2H	Ar-H
4.80	s	-	2H	O-CH <sub>2</sub> -C=O
4.10	t	7.0	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -Ar
3.40	s	-	1H	Pyrazole CH
2.95	t	7.0	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -Ar

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
169.5	C=O (amide)
165.0	C=O (pyrazole)
158.0	Ar-C (para to O)
145.2	Ar-C (ipso to pyrazole)
142.0	Ar-C (ipso to N)
138.5	Ar-C (ipso to CH <sub>2</sub> )
134.0	Ar-C (ipso to Cl)
130.0 - 120.0	Ar-CH
95.0	Pyrazole CH
67.0	O-CH <sub>2</sub>
50.5	N-CH <sub>2</sub>
35.0	N-CH <sub>2</sub> -CH <sub>2</sub>

## Mass Spectrometry (MS) Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	"Found" m/z
[M+H] <sup>+</sup>	536.1735	536.1739
[M+Na] <sup>+</sup>	558.1554	558.1558

## Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for a small organic molecule such as **C<sub>31</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub>**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid **C31H26ClN3O3** sample.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
  - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  - Reference the spectrum to the TMS signal at 0.00 ppm.
  - Integrate the signals and determine the multiplicities and coupling constants.
- $^{13}\text{C}$  NMR Acquisition:

- Following  $^1\text{H}$  NMR, switch the spectrometer to the  $^{13}\text{C}$  channel.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
- Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual  $\text{CDCl}_3$  signal at 77.16 ppm.

## High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion for elemental composition confirmation.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

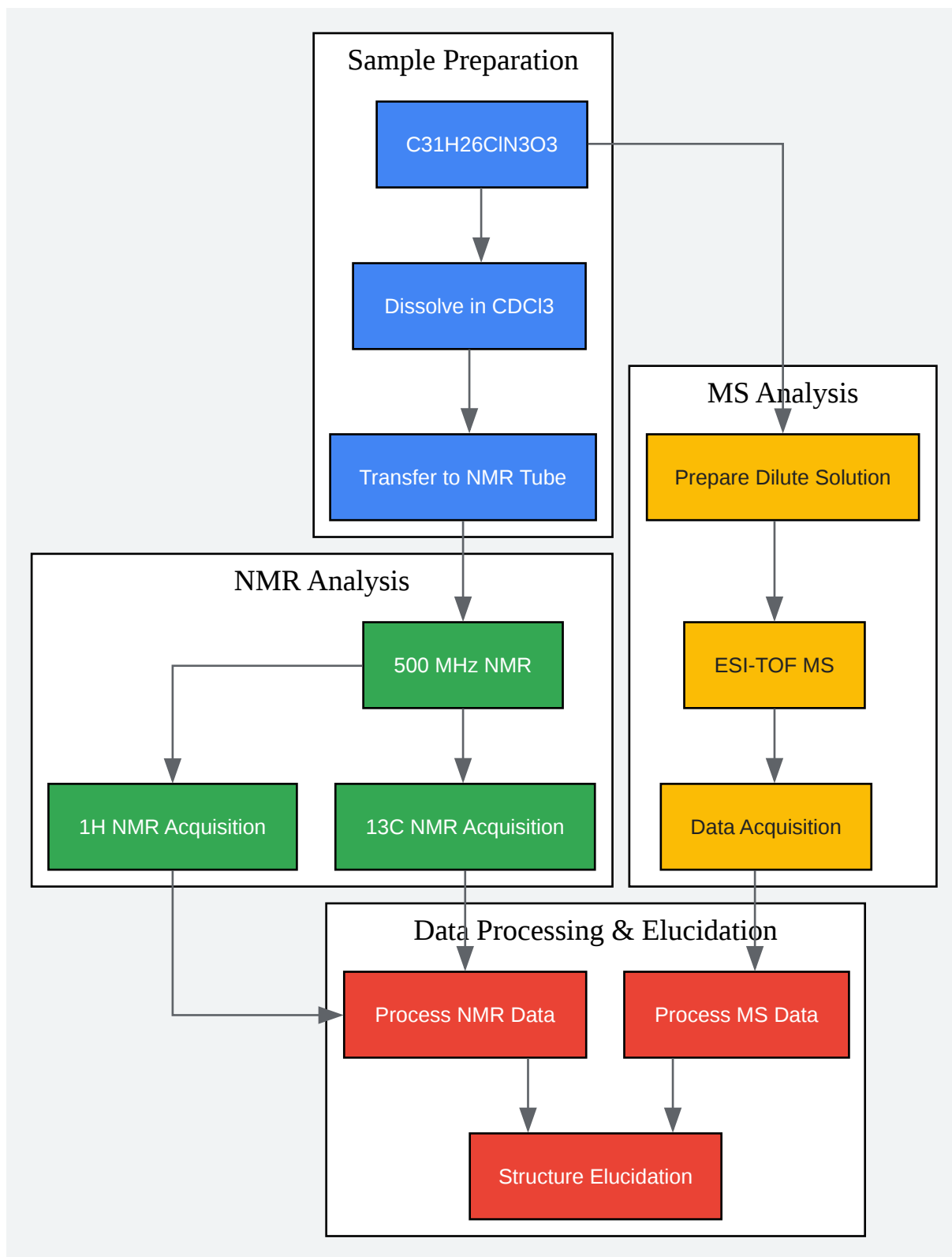
Procedure:

- Sample Preparation:
  - Prepare a dilute solution of **C31H26ClN3O3** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Operate the mass spectrometer in positive ion mode to detect protonated molecules ( $[\text{M}+\text{H}]^+$ ).
  - Set the mass range to cover the expected molecular weight (e.g.,  $m/z$  100-1000).
  - Acquire data for a sufficient duration to obtain a stable and high-quality mass spectrum.

- Use an internal or external calibrant to ensure high mass accuracy.
- Data Analysis:
  - Process the acquired spectrum to identify the monoisotopic peak of the molecular ion.
  - Compare the measured accurate mass to the theoretical mass calculated for the elemental formula **C31H26CIN3O3** (+H for the protonated species). The difference should be within a few parts per million (ppm).

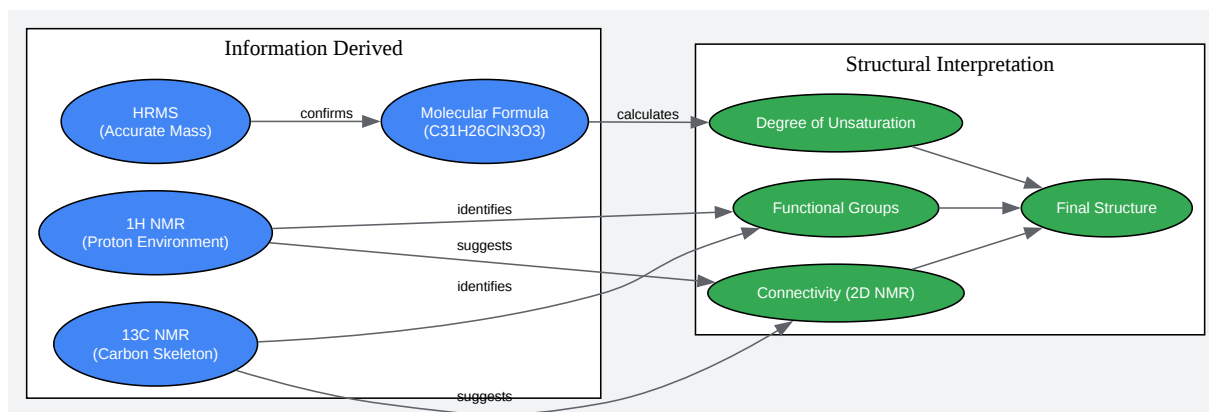
## Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in the spectroscopic analysis of **C31H26CIN3O3**.



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Caption: Experimental Workflow for Spectroscopic Analysis.



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Caption: Logical Flow of Structure Elucidation.

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